N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an indole moiety with a benzamide group, linked through a thioether bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Thioether Formation: The indole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Amide Bond Formation: The final step involves coupling the thioether-linked indole with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or neurological disorders.
Biological Studies: The compound can be used to study protein-ligand interactions, given its complex structure and potential binding capabilities.
Industrial Applications: It could be utilized in the synthesis of advanced materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism by which N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: The compound could modulate signaling pathways involved in cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide
- N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
Uniqueness
Compared to similar compounds, N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide stands out due to its indole core, which is known for its biological activity and potential therapeutic benefits. The presence of the thioether linkage also adds to its chemical versatility, allowing for diverse functionalization and reactivity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c31-26(28-16-15-21-9-3-1-4-10-21)20-33-25-19-30(24-14-8-7-13-23(24)25)18-17-29-27(32)22-11-5-2-6-12-22/h1-14,19H,15-18,20H2,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNUCDXGHRQMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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